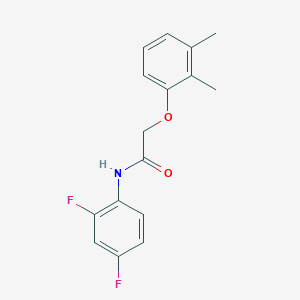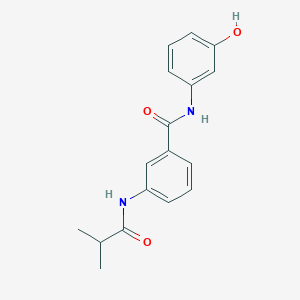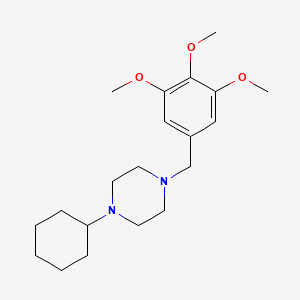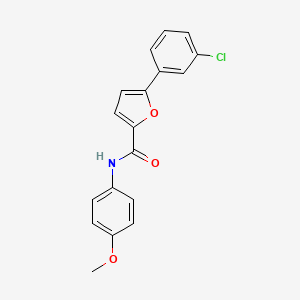
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide, also known as BBP, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. BBP is a hydrazide derivative that has been synthesized through various methods and tested for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of fungal growth and replication, and the inhibition of viral replication. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has some limitations, including its low stability in acidic and basic conditions and its potential for non-specific binding to proteins and nucleic acids.
Zukünftige Richtungen
For 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide research include the optimization of the synthesis method to improve yield and purity, the identification of the molecular targets of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide, and the evaluation of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide in animal models of cancer, fungal infections, and viral infections. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide and to explore its potential as a therapeutic agent.
Synthesemethoden
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide can be synthesized through various methods, including the reaction of 4-bromophenol with 4-butoxybenzaldehyde in the presence of acetic acid, followed by the addition of propanohydrazide and sodium acetate. Another method involves the reaction of 4-bromophenol with 4-butoxybenzaldehyde in the presence of sodium hydroxide, followed by the addition of propanohydrazide and acetic acid. The yield of 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been studied for its potential pharmacological properties, including anticancer, antifungal, and antiviral activities. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has also been shown to inhibit the growth of fungal strains, including Candida albicans and Aspergillus niger. Additionally, 2-(4-bromophenoxy)-N'-(4-butoxybenzylidene)propanohydrazide has been shown to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(4-butoxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-3-4-13-25-18-9-5-16(6-10-18)14-22-23-20(24)15(2)26-19-11-7-17(21)8-12-19/h5-12,14-15H,3-4,13H2,1-2H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZZZILZZPXAGP-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N'-[(E)-(4-butoxyphenyl)methylidene]propanohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5859545.png)

![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)

![N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)
![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)

![2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859617.png)